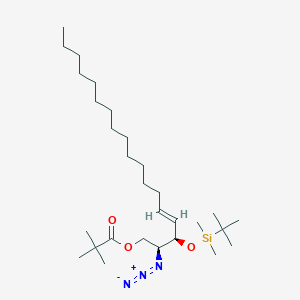
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is a compound widely used in the biomedical industry. It is utilized in the development of drugs and research for various diseases due to its unique structure, which serves as a crucial component in pharmaceutical research for targeting specific pathways and interactions related to compound delivery, glycosylation processes, and cell signaling.
Mechanism of Action
Target of Action
The primary target of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside, also known as N-[(2S,3R,4R,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, which are essential components of various glycoproteins and proteoglycans .
Mode of Action
This compound acts as an inhibitor of glycosyltransferase . It interferes with the enzyme’s ability to incorporate glucosamine into O-glycans . This disruption can lead to changes in the structure and function of glycoproteins and proteoglycans, affecting various cellular processes .
Biochemical Pathways
The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, altering their structure and function. Disruption of this pathway can have downstream effects on cell signaling, protein stability, and cellular interactions .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of glycosyltransferase by this compound can suppress mucin biosynthesis and inhibit the expression of MUC1, a mucin protein, in certain cancer cell lines such as the breast cancer cell line MDF-7 . This can potentially affect the growth and survival of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis with stringent control over reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these to alcohols.
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is extensively used in scientific research, particularly in:
Chemistry: It is used as a reagent in glycosylation reactions and carbohydrate chemistry.
Biology: The compound is utilized in studies involving cell signaling and glycosylation processes.
Medicine: It plays a role in drug development, particularly in targeting specific pathways for disease treatment.
Industry: The compound is used in the production of various pharmaceuticals and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranoside: Used in glycobiology research.
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Known for its role in inhibiting glycosylation.
Uniqueness
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside stands out due to its specific structure, which allows for targeted interactions in pharmaceutical research. Its ability to facilitate glycosylation processes makes it a valuable tool in both basic and applied sciences.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQHQHAWKRHIV-QCODTGAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves as a protected building block in the multi-step synthesis of N-acetyl-3-O-methyllactosamine []. The benzyl group acts as a protecting group for the anomeric carbon, while strategic manipulation of other protecting groups on the sugar ring allows for the specific glycosidic linkage formation required for N-acetyl-3-O-methyllactosamine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

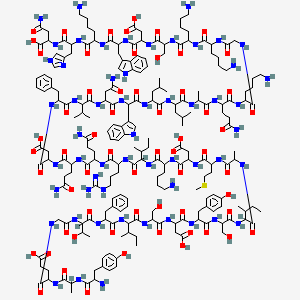
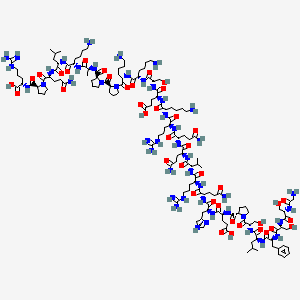
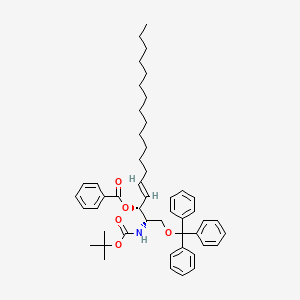
![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)


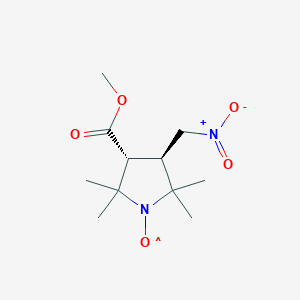
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
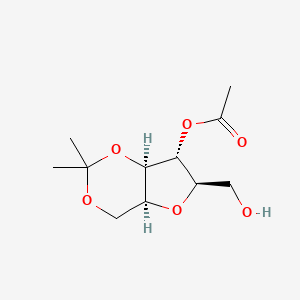
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

